6-tert-Butyl-4'-fluorobiphenyl-3-ylamine
Description
6-tert-Butyl-4'-fluorobiphenyl-3-ylamine is a substituted biphenyl derivative featuring a tert-butyl group at the 6-position of the first phenyl ring, a fluorine atom at the 4'-position of the second phenyl ring, and a primary amine group at the 3-position of the first ring (Figure 1).
Properties
Molecular Formula |
C16H18FN |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
4-tert-butyl-3-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C16H18FN/c1-16(2,3)15-9-8-13(18)10-14(15)11-4-6-12(17)7-5-11/h4-10H,18H2,1-3H3 |
InChI Key |
HEMSBAONCHABIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-4’-fluorobiphenyl-3-ylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves:
Starting Materials: 6-tert-Butyl-4’-fluorobiphenyl and an amine source.
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Base: Commonly used bases include potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of 6-tert-Butyl-4’-fluorobiphenyl-3-ylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-4’-fluorobiphenyl-3-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
6-tert-Butyl-4’-fluorobiphenyl-3-ylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-4’-fluorobiphenyl-3-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and fluorine groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The provided evidence includes a safety data sheet (SDS) for 2-Amino-N-(4-ethylphenyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (), which shares structural motifs with the target compound but differs in key aspects. Below is a comparative analysis:
Table 1: Comparative Analysis of Structural Features
Key Comparisons:
- Steric Effects : Both compounds feature a tert-butyl group, which imposes steric hindrance. However, in the SDS compound, the tert-butyl is part of a saturated tetrahydrobenzothiophene ring, whereas in the target compound, it resides on a rigid biphenyl system. This difference may influence solubility and binding interactions in biological systems.
- Electronic Effects: The fluorine atom in the target compound is strongly electron-withdrawing, polarizing the biphenyl system.
- Functional Groups : The primary amine in the target compound is more nucleophilic than the carboxamide in the SDS compound, suggesting divergent reactivity in synthetic pathways (e.g., acylation vs. alkylation) .
Limitations and Future Research Directions
The absence of experimental data for 6-tert-Butyl-4'-fluorobiphenyl-3-ylamine in the provided evidence limits a rigorous comparative analysis. Key gaps include:
- Physical/Chemical Properties : Melting point, solubility, and stability data are unavailable.
- Synthetic Routes: No information on synthesis or purification methods.
- Biological Activity: Potential applications (e.g., as a kinase inhibitor or polymer precursor) remain speculative.
Future studies should prioritize:
Experimental characterization of the target compound’s properties.
Comparative pharmacokinetic studies with biphenyl and benzothiophene derivatives.
Exploration of fluorine’s role in modulating electronic properties versus other halogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
